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Cinnamyl isobutyrate

Volatility Vapor Pressure Fragrance Longevity

Cinnamyl isobutyrate (CAS 103-59-3), also known as 3-phenyl-2-propen-1-yl 2-methylpropanoate, is an α,β-unsaturated ester formed from cinnamyl alcohol and isobutyric acid. It is a colorless to light yellow liquid with a sweet, fruity, balsamic odor and a taste reminiscent of apple and banana.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 103-59-3
Cat. No. B085773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamyl isobutyrate
CAS103-59-3
Synonymscinnamyl butyrate
cinnamyl isobutyrate
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC=CC1=CC=CC=C1
InChIInChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3/b9-6+
InChIKeyKLKQSZIWHVEARN-TWGQIWQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamyl Isobutyrate (CAS 103-59-3): Technical Specifications and Procurement Baseline


Cinnamyl isobutyrate (CAS 103-59-3), also known as 3-phenyl-2-propen-1-yl 2-methylpropanoate, is an α,β-unsaturated ester formed from cinnamyl alcohol and isobutyric acid . It is a colorless to light yellow liquid with a sweet, fruity, balsamic odor and a taste reminiscent of apple and banana [1]. The compound has a molecular formula of C13H16O2 and a molecular weight of 204.26 g/mol . Cinnamyl isobutyrate is designated as FEMA 2297 and JECFA 653, and is approved for use as a flavoring agent in food products [2]. It is naturally found in the essential oil of cinnamon bark and is widely used as a synthetic flavoring agent and fragrance ingredient in the food, beverage, and personal care industries [1].

Why Cinnamyl Isobutyrate (CAS 103-59-3) Cannot Be Directly Substituted by Other Cinnamyl Esters


While cinnamyl esters share a common phenylpropenyl backbone, the substitution of the acyl group (e.g., acetate, butyrate, isobutyrate) profoundly alters key physicochemical properties that govern their performance in end-use applications [1]. The isobutyrate moiety imparts a distinct branching in the alkyl chain, which, compared to the straight-chain analogs like cinnamyl acetate (C11H12O2) and cinnamyl butyrate (C13H16O2), directly impacts volatility, solubility, and organoleptic profile [2]. As detailed in the quantitative evidence below, these differences manifest in measurable parameters such as vapor pressure, LogP (hydrophobicity), and odor character, making direct substitution without reformulation a significant risk to product consistency and regulatory compliance [1].

Quantitative Differentiation of Cinnamyl Isobutyrate (CAS 103-59-3) Against Key Analogs


Volatility and Vapor Pressure: Differentiating Evaporative Profile for Fragrance Longevity

Cinnamyl isobutyrate exhibits a significantly lower vapor pressure compared to its closest straight-chain analog, cinnamyl acetate, indicating lower volatility and potentially longer fragrance substantivity. The vapor pressure of cinnamyl isobutyrate is reported at 0.002 mm Hg at 20°C [1], while cinnamyl acetate exhibits a vapor pressure of 16 Pa at 20°C .

Volatility Vapor Pressure Fragrance Longevity Physicochemical Properties

Hydrophobicity and Partitioning: Influence on Flavor Release and Emulsion Stability

The calculated LogP (octanol-water partition coefficient) for cinnamyl isobutyrate is higher than that of cinnamyl acetate, indicating greater hydrophobicity and a different partitioning profile in complex food matrices and emulsions. Cinnamyl isobutyrate has a reported LogP of 3.50 [1], while cinnamyl acetate has a lower LogP of approximately 2.62 [2].

LogP Hydrophobicity Flavor Release Emulsion Stability

Boiling Point and Thermal Stability: Processing Considerations in Baked Goods and High-Heat Applications

Cinnamyl isobutyrate has a significantly lower boiling point (254 °C at 760 mmHg) compared to its straight-chain isomer, cinnamyl butyrate, which boils at 300 °C . This difference in thermal properties influences its behavior during high-temperature processing.

Boiling Point Thermal Stability Baking Applications Flavor Retention

Procurement-Guiding Application Scenarios for Cinnamyl Isobutyrate (CAS 103-59-3)


Long-Lasting Fruity Fragrance in Personal Care Products

Given its low vapor pressure (0.002 mm Hg at 20°C) , cinnamyl isobutyrate is an ideal choice for formulators seeking to extend the longevity of fruity notes in fine fragrances, lotions, and creams. Its slower evaporation rate compared to cinnamyl acetate provides a more enduring scent experience on skin and fabric, justifying its selection for premium, long-wear product lines.

Controlled Flavor Release in Fat-Continuous Food Emulsions

The high LogP value of 3.50 indicates a strong preference for the lipid phase, making cinnamyl isobutyrate particularly effective in fat-based systems like chocolate, buttercreams, and savory sauces. In these matrices, it will partition preferentially into the fat, leading to a slower, more sustained flavor release during consumption compared to more water-soluble esters like cinnamyl acetate. This controlled-release property is a key differentiator for creating complex, multi-layered flavor experiences.

Flavoring for Baked Goods Requiring Aromatic Impact During Processing

With a boiling point of 254 °C , cinnamyl isobutyrate offers a distinct advantage in baked goods applications where a burst of fruity aroma during baking is a desired sensory cue. Its moderate volatility means it will volatilize more during the process than the higher-boiling cinnamyl butyrate, creating a characteristic 'baking aroma' while still retaining enough of the compound in the finished product to contribute to the overall flavor profile.

Analytical Reference Standard for GC-MS in Complex Matrices

Cinnamyl isobutyrate is a recognized analytical standard for the quantification of flavor compounds in complex matrices such as watermelon-flavored hookah tobacco and essential oils via GC-MS . Its well-defined and distinct chromatographic profile, as well as its use as a certified reference material, makes it a critical tool for quality control and authenticity testing in the flavor and fragrance industries.

Technical Documentation Hub

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